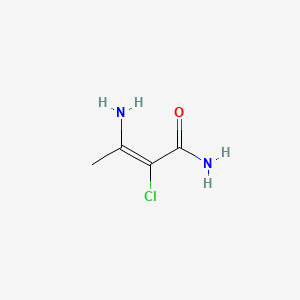

3-Amino-2-chlorobutenamide

Description

Structure

3D Structure

Properties

CAS No. |

75292-29-4 |

|---|---|

Molecular Formula |

C4H7ClN2O |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

(E)-3-amino-2-chlorobut-2-enamide |

InChI |

InChI=1S/C4H7ClN2O/c1-2(6)3(5)4(7)8/h6H2,1H3,(H2,7,8)/b3-2+ |

InChI Key |

CHOHOEHYARPUIR-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)N)\Cl)/N |

Canonical SMILES |

CC(=C(C(=O)N)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Chlorobutenamide

Retrosynthetic Analysis of 3-Amino-2-chlorobutenamide

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most evident disconnections are at the amide bond and the carbon-carbon double bond, leading to plausible starting materials.

Primary Disconnections:

Amide Bond Disconnection (C-N bond): This is a standard disconnection that breaks the molecule into a carboxylic acid derivative (such as an acyl chloride or ester) and an amine. In this case, it would lead to a 3-amino-2-chlorobutenoyl chloride (or a related activated carboxylate) and ammonia (B1221849). This is a common and reliable method for amide formation.

Enamine/Vinyl Chloride Disconnection (C=C bond): The double bond can be disconnected through various approaches. A logical precursor would be a β-dicarbonyl compound or a related equivalent. For instance, the molecule could be conceptually formed from a 2-chloroacetoacetamide (B1598233) derivative, which would then require amination at the C3 position.

A plausible retrosynthetic pathway is illustrated below:

Step 1: Disconnect the amide bond of the target molecule (1) . This leads to 3-amino-2-chlorobutenoic acid or its activated form (2) and ammonia (3) .

Step 2: The enamine functionality in (2) can be traced back to a ketone. This suggests that (2) could be synthesized from 2-chloro-3-oxobutanoic acid (4) .

Step 3: The α-chloro ketone (4) can be derived from the readily available 3-oxobutanoic acid (acetoacetic acid) (5) through a chlorination reaction.

This analysis provides a linear synthetic strategy starting from simple precursors.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis would involve the chlorination of a β-ketoester, followed by amination to form the enamine, and finally, amidation to yield the target compound. Each of these steps requires careful consideration of reaction conditions to ensure high yield and selectivity.

Achieving stereocontrol in the synthesis of the butenamide scaffold is crucial, as the geometry of the double bond (E/Z isomerism) can significantly impact the compound's properties. The synthesis of enamides, in particular, has seen the development of several stereoselective methods.

One common approach involves the palladium-catalyzed coupling of amides with electron-deficient olefins, which can provide high stereoselectivity. acs.orgresearchgate.net For the synthesis of a trisubstituted enamide like this compound, controlling the geometry can be challenging. Often, the thermodynamic stability of the isomers dictates the major product. acs.org Intramolecular hydrogen bonding between the amide proton and a carbonyl group can favor the formation of the thermodynamically disfavored Z-isomers. acs.orgresearchgate.net

Alternative strategies include cascade reactions that form multiple bonds in a single operation, which can offer excellent stereocontrol. For example, a cascade involving an Aza-Michael addition followed by elimination could potentially construct the desired scaffold in a regio- and stereoselective manner. rsc.org The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome.

Below is a table summarizing representative stereoselective enamide syntheses from the literature, which could be adapted for the target molecule.

| Catalyst/Reagent | Substrates | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (E:Z) |

| Pd(OAc)₂ / p-TsOH | Acrylamide, Methyl Acrylate | Toluene (B28343) | RT | 85 | >99:1 (E) |

| DABCO | Alkene, N-Bromosuccinimide | CH₃CN | RT | 78 | >95:5 (E) |

| Cp*Co(III) | Olefin, Thiocarbamate | DCE | 80 | 82 | 1:>20 (Z) |

This table presents data from analogous reactions found in the literature to illustrate potential synthetic outcomes. acs.orgrsc.orgrsc.org

For the amidation step, numerous coupling reagents have been developed to facilitate the reaction between a carboxylic acid and an amine. A systematic investigation of reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly improve conversion yields. acs.org The choice of base, for instance, N,N'-diisopropylethylamine (DIPEA), is also crucial for efficient amide bond formation. acs.org

Computational tools can also be employed to predict optimal reaction conditions, such as solvent choice, which can influence reaction rates and equilibria. acs.org For instance, replacing common but hazardous solvents like toluene with bioderivable alternatives like p-cymene (B1678584) has been shown to improve yields due to higher achievable reaction temperatures. acs.org

The table below shows a hypothetical optimization of the final amidation step for this compound, based on common amidation protocols.

| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| None | None | None | Toluene | 110 | 24 | <10 |

| EDC | HOBt | DIPEA | DMF | 25 | 12 | 75 |

| EDC | HOAt | DIPEA | DMF | 25 | 12 | 85 |

| HATU | None | DIPEA | CH₃CN | 25 | 8 | 92 |

| T3P | None | Pyridine | EtOAc | 50 | 6 | 90 |

This table is illustrative, showing how different standard coupling conditions could hypothetically affect the yield of the final amidation step. acs.orgresearchgate.netresearchgate.net

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of energy-efficient techniques and environmentally benign solvent systems.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govnih.gov The direct amidation of carboxylic acids and amines can be efficiently carried out in an open microwave reactor, sometimes under solvent-free conditions. nih.gov The use of a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can be crucial for the reaction to proceed efficiently under microwave conditions. nih.govnih.gov This approach eliminates the need for often hazardous coupling reagents and large volumes of solvent.

A comparison of conventional heating versus microwave-assisted synthesis for a representative amidation reaction is shown below.

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional Heating | None | Toluene | 24 h | 45 |

| Microwave Irradiation | CAN (cat.) | None | 2 h | 92 |

| Microwave Irradiation | Phenylboronic Acid | None | 30 min | 88 |

This table compares hypothetical outcomes for an amidation reaction, illustrating the typical advantages of microwave-assisted synthesis. nih.govthieme-connect.comrsc.org

The vast majority of waste generated during chemical synthesis comes from solvents. Therefore, reducing or eliminating solvent use is a primary goal of green chemistry.

Solvent-Free Synthesis: Amidation reactions can often be performed under solvent-free conditions, for instance, by simply heating a mixture of the carboxylic acid and amine, sometimes with a catalyst. scispace.comrsc.orgscirp.org One method involves the trituration of the reactants with a catalyst like boric acid, followed by direct heating. scispace.com This approach is simple, efficient, and avoids the issues associated with solvent use and removal.

Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives is a key strategy. rsc.org Propylene carbonate has been identified as a suitable green polar aprotic solvent for peptide synthesis. rsc.org Other bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and γ-valerolactone (GVL) are also gaining traction. tandfonline.combiotage.com Mixtures of green solvents, such as N-formylmorpholine and anisole, have also been developed to meet the requirements for complex syntheses like solid-phase peptide synthesis. rsc.org

The following table lists some green solvent alternatives and their properties relative to traditional solvents.

| Solvent | Type | Origin | Key Advantages |

| Water | Aqueous | Natural | Non-toxic, non-flammable, cheap |

| Propylene Carbonate | Polar Aprotic | Bio-based | Biodegradable, low toxicity |

| 2-MeTHF | Ether | Bio-based | Higher boiling point than THF, lower toxicity |

| p-Cymene | Aromatic | Bio-based | Biodegradable, good replacement for toluene |

| N-Butylpyrrolidone (NBP) | Polar Aprotic | Synthetic | Non-toxic, biodegradable alternative to NMP |

This table highlights several green solvent alternatives that could be considered for the synthesis of this compound. acs.orgrsc.orgbiotage.comrgdiscovery.com

Green Chemistry Principles in this compound Synthesis

Precursor and Intermediate Chemistry in this compound Synthesis (Theoretical)

The synthesis of this compound would necessitate the careful selection of precursors that allow for the strategic introduction of the key functional groups: an amino group at the 3-position, a chloro group at the 2-position, a carbon-carbon double bond, and a terminal amide.

Strategies for Incorporating the Chloro Group and Amide Functionality (Theoretical)

The introduction of the chloro group and the amide functionality would likely involve multi-step synthetic sequences. One potential approach could begin with a precursor molecule containing a butenoic acid or butenoate skeleton.

Chlorination Strategies: The chloro group at the 2-position could potentially be introduced via the chlorination of a suitable precursor. For example, the α-chlorination of a β-amino acid derivative could be a plausible route. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated methylene (B1212753) groups adjacent to carbonyls. Alternatively, the addition of a chlorine source, such as hydrogen chloride or a chlorinating agent, across a carbon-carbon triple bond in a propargyl amide precursor could be another theoretical pathway.

Amide Formation: The amide functionality is typically formed through the reaction of a carboxylic acid or its derivative with an amine. In a potential synthesis of this compound, the amide could be formed at the final stage of the synthesis by reacting a 3-amino-2-chlorobutenoic acid derivative with ammonia. Alternatively, the amide group could be present in the starting material, for instance, by beginning the synthesis with a butenamide derivative and subsequently introducing the amino and chloro groups.

A hypothetical reaction scheme could involve the following steps, though it must be reiterated that this is speculative:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | A suitable β-ketoester | Aminating agent | β-amino ester |

| 2 | β-amino ester | Chlorinating agent (e.g., NCS) | α-chloro-β-amino ester |

| 3 | α-chloro-β-amino ester | Saponification (e.g., NaOH) | α-chloro-β-amino acid |

| 4 | α-chloro-β-amino acid | Amidation (e.g., SOCl₂, then NH₃) | This compound |

This table represents a theoretical pathway and is not based on published experimental data for the synthesis of this compound.

Stereochemical Control in Alkene Formation (Theoretical)

The formation of the double bond in this compound presents a challenge in stereochemical control, as it can exist as either the (E) or (Z) isomer. The stereochemical outcome of the reaction would be highly dependent on the chosen synthetic route and reaction conditions.

If the double bond is formed via an elimination reaction, the stereochemistry could be influenced by the nature of the leaving group and the base used. For instance, an anti-elimination (E2) mechanism would lead to a specific stereoisomer depending on the stereochemistry of the starting material.

Alternatively, if the synthesis involves the reduction of a triple bond, the choice of catalyst and reaction conditions would be critical in determining the stereoselectivity. For example, the use of Lindlar's catalyst would be expected to favor the formation of the (Z)-alkene from an alkyne precursor.

Without experimental data, it is impossible to definitively state which isomer would be preferentially formed or what conditions would be required to achieve high stereoselectivity. Further research and experimental validation would be necessary to develop a stereocontrolled synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization of 3 Amino 2 Chlorobutenamide

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms. Due to the absence of direct experimental data for 3-Amino-2-chlorobutenamide in the searched literature, the following analyses are based on established principles and comparative data from analogous structures.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, particularly the presence of the electronegative chlorine atom, the amino group, and the amide functionality.

The vinyl proton (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by both the chlorine at the C-2 position and the amino group at the C-3 position. Protons attached to carbons near electronegative atoms are typically shifted downfield. libretexts.org The protons of the amino group (-NH₂) are expected to appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The amide protons (-CONH₂) will also likely appear as two distinct broad singlets due to restricted rotation around the C-N bond.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 5.5 - 6.5 | Singlet |

| -NH₂ (amino) | 3.0 - 5.0 | Broad Singlet |

| -CONH₂ (amide) | 6.5 - 8.0 | Two Broad Singlets |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms are significantly affected by the nature of the attached functional groups.

The carbonyl carbon (C-1) of the amide is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The olefinic carbons (C-2 and C-3) will appear in the characteristic region for sp² hybridized carbons. The carbon bearing the chlorine atom (C-2) is expected to be shifted downfield compared to a typical vinyl carbon due to the electronegativity of chlorine. researchgate.net Conversely, the carbon attached to the nitrogen atom (C-3) will also be influenced by the electron-withdrawing nature of the amino group. The terminal vinyl carbon (C-4) will appear at a more upfield position compared to the substituted olefinic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 165 - 175 |

| C-2 (-CCl) | 120 - 130 |

| C-3 (-C-NH₂) | 140 - 150 |

| C-4 (=CH₂) | 100 - 110 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would be expected to show no significant correlations for the vinyl proton (H-4) as it is predicted to be a singlet. However, correlations might be observed between the NH protons of the amide and amino groups if there is any exchange or coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edunanalysis.com In the case of this compound, the HSQC spectrum would be crucial in confirming the assignments made in the 1D spectra. A cross-peak would be expected between the vinyl proton (H-4) and the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The amide protons and C-1 and C-2.

The amino protons and C-2 and C-3.

The vinyl proton (H-4) and C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry around the double bond. For instance, a NOESY correlation between the amino protons and the vinyl proton would suggest a specific geometric isomer.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₄H₇ClN₂O) can be calculated based on the most abundant isotopes of its constituent elements.

A common fragmentation pattern for unsaturated amides in mass spectrometry is the cleavage of the amide bond (N-CO). nih.govrsc.org This would lead to the formation of characteristic fragment ions. The presence of chlorine would also be indicated by the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 135.0274 |

| [M+Na]⁺ | 157.0093 |

These predicted values would be compared with the experimental data from an HRMS analysis to confirm the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis of this compound would provide critical information regarding its volatility, thermal stability, and fragmentation pattern upon electron ionization. The gas chromatogram would indicate the compound's retention time, a key parameter for its identification and quantification in a mixture. The mass spectrum would show the molecular ion peak, confirming the compound's molecular weight. Furthermore, the fragmentation pattern, a unique fingerprint for the molecule, would help in elucidating its structure by identifying characteristic fragment ions. This data is invaluable for purity assessment and for identifying the compound in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine group, the C=O stretching of the amide group, the C=C stretching of the alkene, and the C-Cl stretching of the chloro group. The precise wavenumbers of these bands would provide insight into the molecular environment and potential intramolecular interactions, such as hydrogen bonding.

A representative (hypothetical) data table for the expected IR absorptions is presented below:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500-3300 |

| C=O Stretch (Amide) | 1680-1630 |

| C=C Stretch (Alkene) | 1680-1620 |

| C-Cl Stretch | 800-600 |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the C=C double bond and the C-Cl bond. The Raman spectrum would help in providing a more complete vibrational analysis of the molecule, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography would offer unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. The analysis would provide a chromatogram showing a peak at a specific retention time, which can be used for identification and purity determination. By using a suitable detector, such as a UV-Vis detector, a quantitative analysis could also be performed.

Gas chromatography is suitable for volatile and thermally stable compounds. The feasibility of using GC for this compound would depend on its volatility and stability at the temperatures used in the analysis. If amenable to GC, the technique would provide a rapid and efficient means of assessing its purity. The retention time would be a key identifier, and the peak area would be proportional to the compound's concentration.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation, identification, and purity assessment of compounds. amrita.edunih.gov This method operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. amrita.eduiitg.ac.in The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate or aluminum foil. amrita.edunih.gov The mobile phase consists of a solvent or a mixture of solvents that moves up the stationary phase by capillary action. youtube.com

The separation of a compound like this compound via TLC would depend on its polarity and its subsequent affinity for the stationary and mobile phases. Given the presence of an amino group (-NH2) and an amide group (-CONH2), this compound is expected to be a polar molecule. In a typical normal-phase TLC setup, a polar stationary phase like silica gel is used. amrita.edu The polar functional groups of this compound would interact with the polar stationary phase through hydrogen bonding and dipole-dipole interactions. iitg.ac.in

The choice of the mobile phase is crucial for achieving effective separation. A solvent system is selected in which the components of the mixture have differing solubilities. amrita.edu For a polar compound like this compound, a mobile phase of intermediate polarity would likely be employed. A highly non-polar mobile phase would result in the compound remaining strongly adsorbed to the stationary phase at the baseline, leading to a low retention factor (Rf) value. Conversely, a very polar mobile phase would move the compound up the plate too quickly, resulting in a high Rf value and poor separation from other components.

The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent) youtube.com

The Rf value is characteristic for a specific compound in a particular solvent system and can be used for its identification by comparing it to the Rf value of a known standard run on the same plate. amrita.edu Since amino compounds are often colorless, a visualizing agent is required to see the separated spots. amrita.edu For compounds containing amino groups, ninhydrin (B49086) spray is a common visualizing agent, which reacts with the amino acid to produce a colored product, typically a blue-purple compound known as Ruhemann's purple. iitg.ac.in

Due to the absence of specific experimental TLC data for this compound in the reviewed literature, the following table presents hypothetical data to illustrate how TLC results for this compound and related hypothetical impurities might be presented.

Hypothetical TLC Data for this compound and Related Compounds

| Compound | Solvent System A (Ethyl Acetate/Hexane, 1:1) | Solvent System B (Dichloromethane/Methanol, 9:1) | Visualization Method |

| This compound | 0.35 | 0.60 | Ninhydrin Spray |

| Impurity 1 (less polar) | 0.50 | 0.75 | UV Light (254 nm) |

| Impurity 2 (more polar) | 0.15 | 0.40 | Ninhydrin Spray |

This table illustrates how different solvent systems can affect the separation and the resulting Rf values. The choice of the solvent system is optimized to achieve a clear separation between the target compound and any potential impurities.

Reactivity and Reaction Mechanisms of 3 Amino 2 Chlorobutenamide

Reactivity of the Amino Group

The primary amino group (-NH₂) in 3-Amino-2-chlorobutenamide is a key center of reactivity. Its behavior is primarily characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. msu.edu However, the nucleophilicity of this amino group is likely attenuated compared to a simple alkyl amine due to the electron-withdrawing effects of the adjacent chloro-substituted butenamide system.

Nucleophilic Reactions Involving the Amine

As a nucleophile, the amino group can react with a variety of electrophilic species. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include alkylation, acylation, and condensation with carbonyl compounds. For instance, in the presence of alkyl halides, the amine can undergo SN2 reactions, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edumsu.edu

The general mechanism for the nucleophilic attack of the amine on an electrophile (E+) is as follows:

R-NH₂ + E⁺ → [R-NH₂-E]⁺

[R-NH₂-E]⁺ + Base → R-NH-E + [Base-H]⁺

Formation of Amine Derivatives

The primary amino group is a versatile handle for the synthesis of various derivatives through reactions with acylating or sulfonylating agents. These reactions are fundamental in synthetic chemistry, often used for the installation of protecting groups or to modify the compound's biological or chemical properties. mdpi.com For example, reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides affords sulfonamides. Another common derivatization is the formation of carbamates, for instance, through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the Boc-protected amine. organic-chemistry.org

| Reagent | Derivative Class | General Product Structure |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Amide | R-NH-C(=O)CH₃ |

| Tosyl Chloride (TsCl) | Sulfonamide | R-NH-SO₂-Ar |

| Di-tert-butyl dicarbonate (Boc₂O) | Carbamate | R-NH-C(=O)O-tBu |

| Aldehyde/Ketone (R'C(=O)R'') | Imine (Schiff Base) | R-N=C(R')R'' |

Reactivity of the Butenamide Moiety

The butenamide portion of the molecule features an electron-deficient double bond due to the presence of both a chlorine atom and an amide group. This electronic feature is the primary driver of its reactivity.

Nucleophilic Vinylic Substitution Reactions

The presence of a chlorine atom on the double bond makes the molecule a substrate for nucleophilic vinylic substitution (SNV). In this type of reaction, a nucleophile attacks the double bond and displaces the leaving group (chloride). The reaction is facilitated by the presence of electron-withdrawing groups, such as the amide, which stabilize the intermediate negative charge. nih.gov

The mechanism typically proceeds through an addition-elimination pathway. A nucleophile adds to the carbon bearing the chlorine atom, breaking the π-bond and forming a carbanionic intermediate. This intermediate is stabilized by resonance involving the amide group. In a subsequent step, the leaving group (Cl⁻) is eliminated, and the π-bond is reformed. A wide range of nucleophiles, including other amines, thiolates, and alkoxides, can participate in this reaction. researchgate.net

| Nucleophile (Nu⁻) | Potential Product |

|---|---|

| Thiolate (RS⁻) | 3-Amino-2-(alkylthio)butenamide |

| Alkoxide (RO⁻) | 3-Amino-2-alkoxybutenamide |

| Secondary Amine (R₂NH) | 3-Amino-2-(dialkylamino)butenamide |

| Cyanide (CN⁻) | 3-Amino-2-cyanobutenamide |

Electrophilic Addition to the Alkene

Electrophilic addition is a characteristic reaction of electron-rich alkenes. libretexts.org However, in this compound, the double bond is significantly deactivated towards electrophilic attack. The combined electron-withdrawing inductive effect of the chlorine atom and the resonance effect of the amide group reduce the electron density of the π-bond. Consequently, the alkene is a poor nucleophile and is generally unreactive towards common electrophiles like hydrohalic acids (HX) or halogens (X₂). libretexts.org Reactions of this type would require highly reactive electrophiles and are not considered a major pathway for this class of compounds.

Cyclization Reactions

The proximate arrangement of the amino group, the vinylic chloride, and the amide functionality provides multiple opportunities for intramolecular cyclization reactions. rsc.org These reactions can lead to the formation of various heterocyclic ring systems.

One plausible pathway is an intramolecular nucleophilic vinylic substitution, where the nitrogen of the amino group attacks the carbon bearing the chlorine atom to form a four-membered azete ring or a rearranged product. Another possibility involves the participation of the amide group. For example, under certain conditions, the amide nitrogen or oxygen could act as an intramolecular nucleophile, potentially leading to the formation of five- or six-membered rings after initial tautomerization or activation. The specific outcome of such cyclization reactions would be highly dependent on the reaction conditions, such as the presence of a base or catalyst, and the temperature.

Reactivity of the Chloro Substituent

Halogen Exchange Reactions

Information regarding halogen exchange reactions involving this compound is not available in the public domain.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type if applicable)

There is no specific information available on the participation of this compound in Suzuki-Miyaura or other cross-coupling reactions. While related compounds such as 3-halo-2-aminopyridines have been shown to undergo palladium-catalyzed C,N-cross coupling reactions, similar studies on this compound have not been found.

Reaction Kinetics and Thermodynamic Studies

No data on the reaction kinetics or thermodynamic properties of reactions involving this compound could be located.

Mechanistic Investigations of Key Transformations

Identification of Intermediates

There are no published studies that identify reaction intermediates in transformations of this compound.

Transition State Analysis

Computational or experimental transition state analyses for reactions involving this compound are not available in the reviewed literature.

Derivatization and Functionalization of 3 Amino 2 Chlorobutenamide

Synthesis of Substituted Butenamide Analogues

The synthesis of substituted butenamide analogues of 3-Amino-2-chlorobutenamide would likely hinge on the strategic manipulation of its core structure. Given the presence of a primary amine, a chloroalkene, and an amide functional group, several avenues for analogue synthesis could be envisioned.

Hypothetical Synthetic Strategies:

| Strategy | Reagents and Conditions | Expected Outcome |

| N-Substitution | Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base. | Introduction of various substituents on the amine nitrogen, leading to a diverse library of N-substituted analogues. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 position. | Replacement of the chlorine atom with aryl, alkyl, or alkynyl groups, thereby modifying the electronic and steric properties of the butenamide backbone. |

| Michael Addition | Nucleophilic addition of various reagents to the α,β-unsaturated system, potentially activated by N-acylation. | Functionalization at the C3 position, although the electron-donating nature of the amino group might render this challenging without prior modification. |

Diversification at the Amine Nitrogen

The primary amino group of this compound would be a prime target for diversification, allowing for the introduction of a wide array of functional groups.

Potential Amine Functionalization Reactions:

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH3CN). | Secondary and tertiary amines with varying alkyl chains. |

| N-Acylation | Acyl chlorides, acid anhydrides. | Amides with different acyl groups, which could modulate the electronic properties of the molecule. |

| N-Sulfonylation | Sulfonyl chlorides. | Sulfonamides, known for their diverse biological activities. |

| N-Arylation | Buchwald-Hartwig amination with aryl halides. | N-aryl derivatives, introducing aromatic moieties. |

Modifications at the Amide Carbonyl and Nitrogen

The amide functionality itself presents opportunities for structural modification, though these transformations might require more forcing conditions compared to amine derivatization.

Possible Amide Modifications:

| Modification | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acidic or basic conditions. | Carboxylic acid (3-Amino-2-chlorobutenoic acid). |

| Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH4). | Amine (2-Chloro-but-2-ene-1,3-diamine). |

| Vilsmeier-Haack Reaction | POCl3, DMF. | Potential formation of a nitrile or other reactive intermediates. |

| N-Alkylation/Arylation | Strong base followed by an electrophile (alkyl or aryl halide). | N-substituted amides, though this is generally less facile than N-alkylation of the primary amine. |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselective and stereoselective functionalization of this compound would be a key challenge in unlocking its synthetic potential. The interplay between the different functional groups would dictate the outcome of such reactions.

Hypothetical Strategies for Selective Functionalization:

Protecting Group Chemistry: The selective protection of the primary amine (e.g., as a carbamate) would be crucial to direct reactivity towards other parts of the molecule, such as the chloroalkene for cross-coupling reactions or the amide for reduction.

Directed Metalation: The use of directing groups could facilitate regioselective deprotonation and subsequent functionalization at specific positions on the butenamide scaffold.

Asymmetric Catalysis: For reactions that introduce new chiral centers, the use of chiral catalysts could enable the stereoselective synthesis of specific enantiomers or diastereomers. For instance, asymmetric hydrogenation of the double bond (after appropriate N-protection) could lead to stereodefined 3-amino-2-chlorobutanamides.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Chlorobutenamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic characteristics of a compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape is essential for predicting the most stable forms of a molecule. nih.gov Methods such as molecular dynamics (MD) simulations can be used to explore the conformational space and construct an energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.govcam.ac.uknih.gov

Reaction Mechanism Predictions and Energy Barriers

Computational chemistry can be a powerful tool for elucidating reaction mechanisms and calculating the energy barriers associated with chemical transformations. By modeling the transition states of a reaction, it is possible to predict the feasibility and kinetics of a chemical process. For instance, in the study of CO2 absorption by amino acids, reaction schemes are proposed and modeled to understand the underlying chemical processes. ornl.gov

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. For example, DFT has been used to predict core level photoelectron spectra of amino acids. nih.gov Similarly, simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra provide valuable insights into the molecular structure and electronic transitions.

While these computational methodologies are standard in the field of theoretical chemistry, their specific application to "3-Amino-2-chlorobutenamide" to generate detailed data tables and research findings is not present in the provided search results.

Role As a Chemical Intermediate in Organic Synthesis

Utility in the Construction of Complex Organic Scaffolds

The enamide moiety of 3-Amino-2-chlorobutenamide is a key feature that allows for its use in the assembly of intricate organic scaffolds. Enamides are recognized for their dual reactivity, capable of acting as both nucleophiles and electrophiles under different reaction conditions. This enables their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex molecules. rsc.orgresearchgate.net

The presence of the chlorine atom on the double bond further enhances the synthetic utility of this intermediate. Vinyl chlorides are known to participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents. This reactivity, combined with the inherent functionality of the enamide, makes this compound a potentially valuable building block for the synthesis of highly functionalized and stereochemically complex organic frameworks. acs.org

Below is a table summarizing the potential reactions and the corresponding types of complex organic scaffolds that could be synthesized using this compound as a starting material.

| Reaction Type | Potential Organic Scaffold |

| Palladium-catalyzed cross-coupling | Substituted butenamides, polyenes |

| Nucleophilic substitution of chlorine | Functionalized enamides |

| Cycloaddition reactions | Carbocyclic and heterocyclic rings |

| Michael addition | γ-amino amides |

Precursor for Heterocyclic Compounds

The structure of this compound is well-suited for its use as a precursor in the synthesis of a variety of heterocyclic compounds. The arrangement of the amino, chloro, and amide functionalities provides the necessary reactive handles for cyclization reactions. For instance, intramolecular cyclization could lead to the formation of five- or six-membered nitrogen-containing heterocycles, which are prevalent motifs in many biologically active molecules and pharmaceuticals. nih.govmdpi.com

The enamine part of the molecule can react with electrophiles, initiating cyclization pathways. Furthermore, the vinyl chloride can undergo nucleophilic substitution or participate in transition-metal-catalyzed cyclization reactions. The amide group can also be involved in cyclization, for example, through condensation reactions. This versatility makes this compound a promising starting material for the synthesis of pyridines, pyrimidines, pyrroles, and other important heterocyclic systems. epo.orgnih.gov

The following table illustrates potential heterocyclic systems that could be derived from this compound.

| Reagent/Condition | Resulting Heterocyclic System |

| Strong base | Pyridinones |

| 1,3-Dicarbonyl compounds | Substituted pyridines |

| Amidines | Pyrimidines |

| Intramolecular Heck reaction | Lactams |

Building Block for Functional Materials Precursors

The bifunctional nature of this compound suggests its potential as a building block for the synthesis of precursors for functional materials. The amino and amide groups can participate in polymerization reactions, such as polycondensation, to form polyamides. The presence of the double bond and the chlorine atom offers further opportunities for polymerization or post-polymerization modification. beilstein-journals.org

For example, the vinyl group could undergo radical polymerization, or the chlorine atom could be used as a handle for grafting other molecules onto a polymer backbone. This could lead to the creation of polymers with tailored properties for applications in areas such as electronics, photonics, or biomedicine. The ability to incorporate this functional monomer into polymer chains opens up possibilities for designing new materials with specific thermal, mechanical, or electronic characteristics. rsc.org

Synthesis of Agrochemical Intermediates

The structural motifs present in this compound are found in a number of agrochemicals. Therefore, this compound could serve as a valuable intermediate in the synthesis of new pesticides, herbicides, and fungicides. The enamine and amide functionalities are known to be important for the biological activity of many agrochemicals.

The versatility of this intermediate allows for the introduction of various substituents, enabling the fine-tuning of the biological activity and selectivity of the final products. The synthesis of novel agrochemical candidates often relies on the availability of versatile building blocks that can be readily modified, and this compound has the potential to be such a building block.

Future Research Directions and Open Questions

Exploration of Undiscovered Reactivity Modes

The inherent electronic and steric properties of 3-Amino-2-chlorobutenamide suggest a variety of untapped reactivity modes that warrant thorough investigation. The vinyl chloride group, for instance, is a versatile functional handle for a range of transformations. Future research could focus on its participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The successful implementation of these reactions would enable the introduction of a wide array of carbon-based substituents at the C2-position, thereby generating a diverse library of novel compounds.

Furthermore, the nucleophilic character of the amino group could be exploited in intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the substituents, this could lead to the formation of various heterocyclic systems, such as lactams or other nitrogen-containing rings, which are prevalent motifs in biologically active molecules. The interplay between the amino and amide functionalities, and their potential for tandem reactions, remains a significant open question. For instance, could the molecule undergo a controlled polymerization or oligomerization to form novel materials with unique properties?

A systematic study of its reactivity with a broad range of electrophiles and nucleophiles is essential. This would not only expand the synthetic utility of this compound but also provide fundamental insights into the influence of the chloro and amino substituents on the reactivity of the butenamide core.

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the C3-position (bearing the amino group) in potential derivatives of this compound underscores the importance of developing asymmetric synthetic methodologies. To date, no enantioselective synthesis of this compound has been reported. Future research should prioritize the development of catalytic asymmetric methods to access enantiomerically pure forms of this compound and its derivatives.

Several strategies could be envisioned. For example, the asymmetric hydrogenation of a suitable precursor, such as a β-keto-α-chloro-amide, could be explored using chiral transition-metal catalysts. Alternatively, the asymmetric conjugate addition of an amine equivalent to an α-chloro-α,β-unsaturated amide represents another promising avenue. nih.govrsc.org The development of such methods would be a significant advancement, enabling the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

The table below outlines potential asymmetric synthetic strategies that could be investigated.

| Synthetic Strategy | Catalyst Type | Potential Advantages | Key Challenges |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivities are often achievable. | Synthesis of the requisite prostereogenic substrate. |

| Asymmetric Conjugate Addition | Chiral Lewis acids or organocatalysts | Mild reaction conditions and functional group tolerance. | Control of regioselectivity and prevention of side reactions. |

| Kinetic Resolution | Chiral acylating agents or enzymes | Access to both enantiomers. | Maximum theoretical yield of 50% for one enantiomer. |

Advanced Computational Modeling for Predictable Synthesis and Reactivity

In parallel with experimental investigations, advanced computational modeling can provide invaluable insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its conformational preferences, electronic structure, and spectroscopic signatures. nih.gov Such studies would aid in the interpretation of experimental data and provide a deeper understanding of the molecule's intrinsic properties.

Furthermore, computational modeling can be instrumental in predicting its reactivity in various chemical transformations. By modeling reaction pathways and transition states, it is possible to rationalize observed outcomes and predict the feasibility of new reactions. For example, computational studies could help in the design of catalysts for the asymmetric syntheses described above by elucidating the nature of the catalyst-substrate interactions that govern enantioselectivity.

Molecular dynamics simulations could also be employed to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules, which would be crucial for any future applications in drug discovery. nih.gov

Potential for Integration into Retrosynthetic Libraries

The strategic placement of multiple functional groups makes this compound a potentially valuable synthon for retrosynthetic analysis. Its integration into retrosynthetic libraries would provide synthetic chemists with a novel building block for the construction of more complex target molecules. amazonaws.comyoutube.com The disconnection of a target molecule to reveal a this compound fragment would open up new and efficient synthetic routes.

For this to be realized, a robust and scalable synthesis of this compound is a prerequisite. Furthermore, a comprehensive understanding of its chemical reactivity is necessary to ensure its reliable application in multistep syntheses. The development of a "reaction portfolio" for this compound, detailing its transformations with a wide range of reagents, would be a critical step towards its adoption by the wider synthetic chemistry community.

The potential retrosynthetic disconnections that could lead to a this compound-based synthon are numerous. For instance, a complex amide could be disconnected at the amide bond, revealing a need for a functionalized butenamide. Similarly, a molecule containing a substituted butene core could be traced back to a cross-coupling reaction involving the vinyl chloride of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-chlorobutenamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves chloroacetylation of aminocrotonamide precursors under controlled pH (6–7) and temperature (40–60°C). Optimization includes varying solvents (e.g., DMF vs. THF) and catalysts (e.g., pyridine derivatives) to enhance selectivity. Purity can be monitored via HPLC with UV detection at 254 nm . Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to remove unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the amine (-NH) and chloro groups. DMSO-d is preferred as a solvent due to the compound’s low solubility in CDCl .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (CHClNO; theoretical MW: 134.03 g/mol) and detect impurities .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to avoid photodegradation. Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to assess shelf life. Waste containing chloro groups must be segregated and treated via neutralization (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to track reaction rates with nucleophiles like thiols or amines. Computational modeling (DFT) can predict sites of electrophilic attack, focusing on the β-chloro position. Compare experimental outcomes with theoretical models to validate mechanisms .

Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews:

- Data Extraction : Tabulate bioassay results (IC, EC) from peer-reviewed studies.

- Bias Assessment : Use ROBINS-I tool to evaluate experimental design flaws (e.g., uncontrolled solvent effects).

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity in cell lines or assay protocols .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer :

Q. How does the steric and electronic environment of this compound influence its role as a synthetic intermediate?

Q. How can computational tools predict the environmental impact of this compound degradation byproducts?

- Methodological Answer : Employ QSAR models to estimate ecotoxicity (e.g., LC for fish). Pair with biodegradation simulations (EPI Suite) to assess persistence in soil/water. Experimental validation via OECD 301F ready biodegradability tests is critical .

Data and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.